molecular formula C10H18N2O2 B13523825 Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate CAS No. 1049677-79-3

Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13523825
CAS No.: 1049677-79-3
M. Wt: 198.26 g/mol
InChI Key: PNGXCLNSGYDVBP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired compound.

Industrial Production Methods

Industrial production methods for methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of biological processes. the exact mechanisms and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of pyridine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry and other scientific fields.

Properties

CAS No.

1049677-79-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)8-2-3-9-6-11-4-5-12(9)7-8/h8-9,11H,2-7H2,1H3

InChI Key

PNGXCLNSGYDVBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2CNCCN2C1

Origin of Product

United States

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